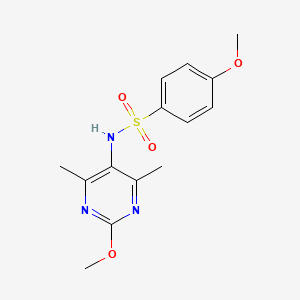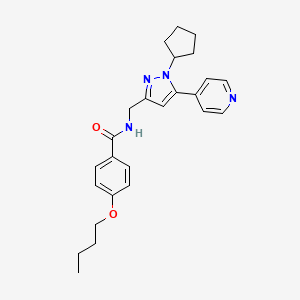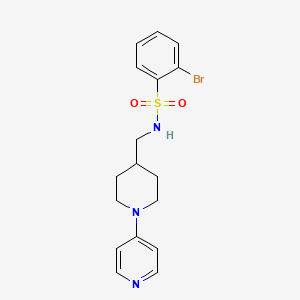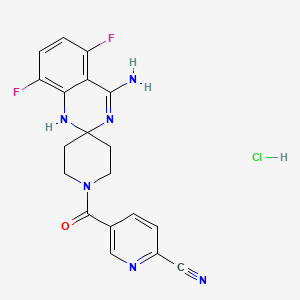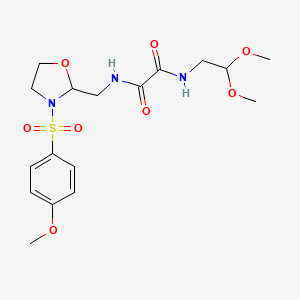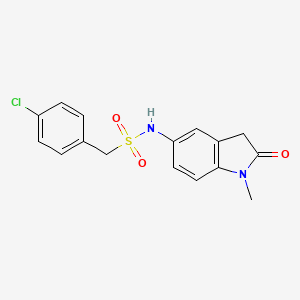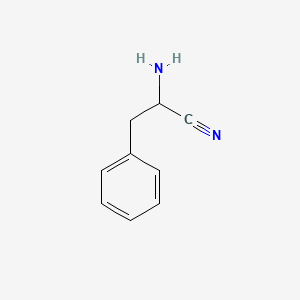
2-Amino-3-phenylpropanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Amino-3-phenylpropanenitrile involves various strategies, including the direct functionalization of aromatic compounds and the use of cyanide reagents. For example, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate from 3-phenyl-2-aminopropanenitrile showcases the versatility of this compound in generating complex structures with pharmaceutical relevance (Ha, Ahn, & Lee, 1999).
Molecular Structure Analysis
Molecular structure analysis reveals the intricacies of 2-Amino-3-phenylpropanenitrile's geometry and electronic configuration. Studies like the vibrational assignment and structure analysis of similar molecules highlight the presence of intramolecular hydrogen bonding, which significantly affects the molecule's stability and reactivity (Raissi, Yarali, Farzad, & Nowroozi, 2006).
Applications De Recherche Scientifique
Polymer Chemistry
2-Amino-3-phenylpropanenitrile has been utilized in the field of polymer chemistry. Specifically, it's used as a regulator in the controlled (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization, enhancing the process's efficiency (Simula et al., 2019). This chemical is also instrumental in high solids content nitroxide mediated miniemulsion polymerization of n-butyl methacrylate, allowing high conversions and molecular weight control up to 60,000 g/mol in a dispersed media (Ballard et al., 2017).
Biocatalytic Activity
In biocatalysis, 2-Amino-3-phenylpropanenitrile and its derivatives are synthesized and then hydrolyzed to corresponding amides using the nitrile biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870. This process has shown enantioselectivity for specific compounds, making it significant in chiral synthesis (Chhiba et al., 2012).
Organic Synthesis
In organic synthesis, the reaction of 2-Amino-3-phenylpropanenitrile with other compounds leads to the formation of diverse structures. For instance, its reaction with 3(5)-amino-5(3)-hydrazinopyrazole yields 2,5-diaryl-7-aminopyrazolo[1,5-a]pyrimidines, demonstrating its versatility in synthesizing novel organic compounds (Aggarwal et al., 2015).
Medicinal Chemistry
In medicinal chemistry, the compound shows potential in synthesizing bioactive substances. For example, asymmetric synthesis of biologically important (2R)-2-amino-3-phenylpropanes, which are components of commercial drugs, is achieved using chiral (2R)-aziridine-2-carboxylate (Ha et al., 2007).
Chemical Sensing
A novel application of 2-Amino-3-phenylpropanenitrile includes its use in chemical sensing. A derivative compound has been used as a simple fluorescent probe for hypochlorous acid, exhibiting high selectivity and sensitivity in mixed aqueous media (Zhao et al., 2017).
Propriétés
IUPAC Name |
2-amino-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXNAHRDJXOJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylpropanenitrile | |
CAS RN |
55379-75-4 | |
| Record name | 2-Amino-3-phenylpropanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-3-PHENYLPROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

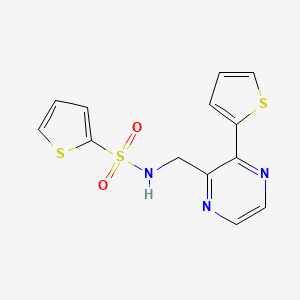

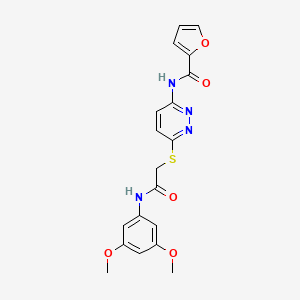
![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)
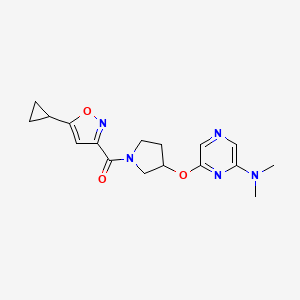
![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)
